molecular formula C4H5N3O2S B193225 5-Mercapto-1-methyl-4-nitroimidazole CAS No. 6339-54-4

5-Mercapto-1-methyl-4-nitroimidazole

Cat. No.: B193225
CAS No.: 6339-54-4
M. Wt: 159.17 g/mol
InChI Key: DPGGDVPPQMXEOF-UHFFFAOYSA-N
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Description

5-Mercapto-1-methyl-4-nitroimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a mercapto group (-SH), a methyl group (-CH3), and a nitro group (-NO2) attached to the imidazole ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1-methyl-4-nitroimidazole typically involves the nitration of 1-methylimidazole followed by the introduction of a mercapto group. One common method includes:

    Nitration: 1-Methylimidazole is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitro-1-methylimidazole.

    Thiol Introduction: The nitro compound is then treated with thiourea in the presence of a base to introduce the mercapto group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and thiolation steps to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 5-Mercapto-1-methyl-4-aminoimidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

5-Mercapto-1-methyl-4-nitroimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitroimidazole structure.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole used as an antimicrobial agent.

    Tinidazole: Similar to metronidazole but with a longer half-life.

    Ornidazole: Used for its antiparasitic properties.

Uniqueness: 5-Mercapto-1-methyl-4-nitroimidazole is unique due to the presence of the mercapto group, which can impart additional reactivity and potential for forming disulfide bonds. This can enhance its binding to biological targets and increase its efficacy in certain applications.

Properties

IUPAC Name

3-methyl-5-nitroimidazole-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-6-2-5-3(4(6)10)7(8)9/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGDVPPQMXEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212798
Record name 5-Mercapto-1-methyl-4-nitroimidazole
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Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-54-4
Record name 5-Mercapto-1-methyl-4-nitroimidazole
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Record name 6339-54-4
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Record name 5-Mercapto-1-methyl-4-nitroimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-nitro-5-thioimidazole
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Record name 1-METHYL-4-NITRO-5-THIOIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of MNTI in the metabolic pathway of azathioprine?

A1: MNTI is not a direct metabolite of azathioprine. Research suggests that it is formed through a series of metabolic transformations. Initially, azathioprine can be metabolized into 1-methyl-4-nitro-5-(S-glutathionyl)imidazole. [3] This intermediate can then be further processed to yield MNTI, alongside other metabolites such as 1-methyl-4-nitro-5-(N-acetyl-S-cysteinyl)imidazole. [3] The specific enzymes involved in these reactions and their regulation require further investigation.

Q2: Does the metabolic profile of azathioprine, specifically the production of MNTI, differ across species?

A2: Yes, there are interspecies differences in the metabolic fate of azathioprine and the production of MNTI. Studies show that while MNTI and related metabolites like 1-methyl-4-nitro-5-(N-acetyl-S-cysteinyl)imidazole are found in both dog and human urine, the overall profile of methylnitroimidazole metabolites in these species differs from that observed in rats. [1, 3] This highlights the importance of considering species-specific metabolism when interpreting preclinical data and translating findings to humans.

Q3: What is the proposed mechanism of action of MNTI and related imidazole derivatives in contributing to the immunosuppressive effects of azathioprine?

A3: While 6-mercaptopurine, another metabolite of azathioprine, primarily acts as a purine antagonist, MNTI and similar imidazole derivatives are believed to exert their effects through a different mechanism. Research suggests that these compounds, particularly those with electron-withdrawing groups like nitro and chloro substituents, can interfere with cellular redox balance. [2] For example, the synthetic imidazole derivative 1-methyl-4-nitro-5-chloro-imidazole (MNCI) has been shown to deplete glutathione levels in lymphocytes, leading to a state of sublethal conditioning or potentially lethal damage (PLD). [2] This PLD renders the cells more susceptible to subsequent cytotoxic insults, contributing to the overall immunosuppressive action of azathioprine.

Q4: Are there analytical methods available to detect and quantify MNTI and related metabolites?

A4: While the research papers provided do not delve into the specifics of analytical techniques for MNTI quantification, they highlight the use of techniques like anion exchange chromatography, high-pressure liquid chromatography, and mass spectrometry to separate and identify azathioprine metabolites in various biological matrices. [1, 3] These techniques, coupled with appropriate detection methods (e.g., UV detection, mass spectrometry), can potentially be adapted and optimized for the specific detection and quantification of MNTI. Further research focusing on developing and validating sensitive and specific analytical methods for MNTI is needed.

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